molecular formula C6H9NO3S B1442123 2,5-Dimethylfuran-3-sulfonamide CAS No. 858248-39-2

2,5-Dimethylfuran-3-sulfonamide

Cat. No.: B1442123
CAS No.: 858248-39-2
M. Wt: 175.21 g/mol
InChI Key: SGKVBVKVYUQAGA-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran-3-sulfonamide is an organic compound with the molecular formula C6H9NO3S. It is a derivative of furan, a heterocyclic aromatic organic compound, and features a sulfonamide group attached to the furan ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylfuran-3-sulfonamide typically involves the following steps:

  • Furan Derivation: Starting with furan, the compound undergoes a series of reactions to introduce the sulfonamide group.

  • Sulfonation: The furan ring is sulfonated using sulfur trioxide (SO3) in the presence of a suitable solvent, such as chlorosulfonic acid (HClO3).

  • Amination: The resulting sulfonic acid derivative is then converted to the sulfonamide by reacting with ammonia (NH3) or an amine under appropriate conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylfuran-3-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as 2,5-dimethylfuran-3-sulfonic acid.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The sulfonamide group can be substituted with other functional groups, depending on the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: 2,5-Dimethylfuran-3-sulfonic acid

  • Reduction Products: Reduced derivatives of the sulfonamide

  • Substitution Products: Derivatives with different functional groups replacing the sulfonamide

Scientific Research Applications

2,5-Dimethylfuran-3-sulfonamide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be utilized in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Dimethylfuran-3-sulfonamide exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

2,5-Dimethylfuran-3-sulfonamide is similar to other sulfonamide derivatives and furan-based compounds. Some similar compounds include:

  • 2,5-Dimethylfuran-3-sulfonic acid

  • 2,5-Dimethylfuran

  • 2,5-Dimethyl-3-furanthiol

Uniqueness: What sets this compound apart from its counterparts is its specific combination of the sulfonamide group and the furan ring, which imparts unique chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2,5-dimethylfuran-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKVBVKVYUQAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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